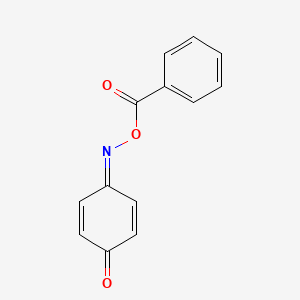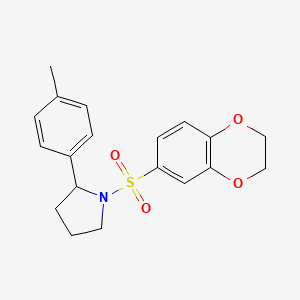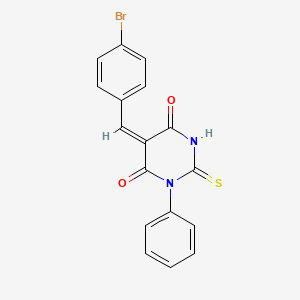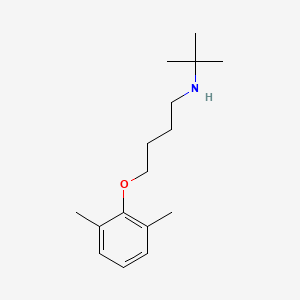![molecular formula C15H22ClNO B4957048 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine, also known as CRF2-antagonist, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound is known for its ability to bind to the corticotropin-releasing factor 2 (CRF2) receptor, which plays an important role in the regulation of stress and anxiety.
Mécanisme D'action
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine acts as a CRF2 receptor antagonist, which means that it blocks the binding of corticotropin-releasing factor (CRF) to the CRF2 receptor. CRF is a neuropeptide that plays an important role in the regulation of stress and anxiety. By blocking the CRF2 receptor, 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine can reduce the level of stress and anxiety in the body.
Biochemical and Physiological Effects:
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, it has been shown to have anti-tumor effects in various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine in lab experiments is its specificity for the CRF2 receptor. This means that it can be used to study the role of the CRF2 receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine. One direction is to study its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, it would be interesting to study the potential side effects and toxicity of this compound in more detail. Finally, the development of novel CRF2 receptor antagonists with improved efficacy and safety profiles is an important future direction for this field.
Méthodes De Synthèse
The synthesis of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine is a complex process that involves several steps. The first step involves the reaction between 2-chloro-5-methylphenol and 3-chloropropylamine to form the intermediate product, 3-(2-chloro-5-methylphenoxy)propylamine. This intermediate product is then reacted with piperidine to form the final product, 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine.
Applications De Recherche Scientifique
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-6-7-14(16)15(12-13)18-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAKYZBEBGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-5-methylphenoxy)propyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)




![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4957030.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)



![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)